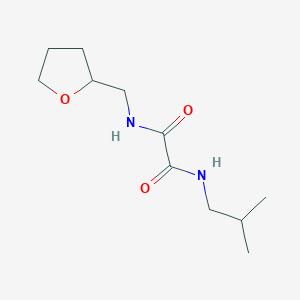

![molecular formula C21H31NO3S B2838149 N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 446028-51-9](/img/structure/B2838149.png)

N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Reactions and Synthesis

N-[2-(1-Adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide is involved in various chemical reactions and synthesis processes. For example, reactions of adamantylidene and phenylcarbene with sulfur substrates involve the formation of sulfur ylides, which are intermediates in the synthesis of sulfides (Romashin et al., 2003). Similarly, reductions with lithium in low molecular weight amines and ethylenediamine have been used for the debenzylation of compounds like 1-adamantane-p-toluenesulfonamide (Garst et al., 2000).

Polymeric Materials and Electrosynthesis

This compound has applications in the field of polymer chemistry. It has been used in the electrosynthesis of soluble polymers like poly(2-methoxy-5-alkoxy paraphenylenes), which have various industrial and scientific applications due to their solubility and electrical conductivities (Moustafid et al., 1991).

Host-Guest Chemistry

In host-guest chemistry, certain adamantyl derivatives are used to study the complexation behaviors with other molecules. For instance, adamantyl groups have been found to be unable to thread the cavity of pillar[5]arene, a cyclic compound used in host-guest studies (Ogoshi et al., 2008).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, adamantane-containing compounds are synthesized for their potential therapeutic applications. For example, synthesis and bioactivity studies on new benzenesulfonamide derivatives have been conducted to explore their potential as inhibitors or therapeutic agents (Gul et al., 2016).

Catalysis and Chemical Protection

Adamantane derivatives are also used in catalysis. For instance, a removable water-soluble olefin metathesis catalyst utilizing adamantyl tethered ethylene glycol has been developed, showcasing the utility of these compounds in catalytic processes (Kim et al., 2018). Moreover, these compounds are used for the protection of ketones and aldehydes under basic conditions (Hassner et al., 2012).

Properties

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-2,4,6-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3S/c1-14-6-15(2)20(16(3)7-14)26(23,24)22-4-5-25-21-11-17-8-18(12-21)10-19(9-17)13-21/h6-7,17-19,22H,4-5,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEJGDIROIYESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2838070.png)

![4-methyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2838071.png)

![N-(4-ethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2838072.png)

![3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl chloride](/img/structure/B2838074.png)

![Diethyl[4-(methylamino)butyl]amine](/img/structure/B2838075.png)

![methyl 4-{[4-(2,6-difluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarboxylate](/img/structure/B2838076.png)

![methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2838077.png)

![N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2838080.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2838081.png)

![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)

![1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2838087.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2838089.png)